N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide
Description
N-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is a 1,3,4-thiadiazole derivative featuring a 4-nitrobenzylsulfanyl substituent at the 5-position of the thiadiazole ring and a 3-phenylpropanamide group at the 2-position. The 1,3,4-thiadiazole core is known for its diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The 4-nitrobenzylsulfanyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability and binding affinity to biological targets. This compound’s structural complexity and functional groups position it as a candidate for drug development, particularly in kinase inhibition or antimicrobial applications .
Properties
IUPAC Name |
N-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c23-16(11-8-13-4-2-1-3-5-13)19-17-20-21-18(27-17)26-12-14-6-9-15(10-7-14)22(24)25/h1-7,9-10H,8,11-12H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWACVSOGSAEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Phenylpropanamide Moiety: The final step involves the coupling of the intermediate product with 3-phenylpropanoic acid or its derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The thiadiazole ring can undergo reduction reactions to form corresponding dihydrothiadiazole derivatives.
Substitution: The sulfanyl group can be substituted with other nucleophiles such as alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Alkylated or arylated thiadiazole derivatives.
Scientific Research Applications
N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: Investigated for its anticancer properties due to its ability to inhibit the growth of cancer cells.
Industry: Used in the development of agrochemicals and pesticides due to its biological activity against plant pathogens.
Mechanism of Action
The mechanism of action of N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide involves the inhibition of key enzymes and pathways in microbial and cancer cells. The nitrobenzyl group is believed to interact with the active sites of enzymes, leading to the disruption of their normal function. The thiadiazole ring may also play a role in binding to specific molecular targets, thereby enhancing the compound’s biological activity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs of the target compound, highlighting substituent variations and their impacts on physicochemical and biological properties:
Key Observations :
- Electron-Withdrawing Groups : The 4-nitrobenzylsulfanyl group in the target compound may improve metabolic stability compared to electron-donating groups like 4-methoxybenzylsulfanyl .
- Lipophilicity : The 4-methylbenzylsulfanyl analog (C₁₉H₁₉N₃OS₂) exhibits higher lipophilicity, which could enhance membrane permeability .
- Biological Activity: The p-tolylamino ethylthio analog (Compound 7 in ) demonstrates potent CDK5/p25 inhibition (IC₅₀ = 0.18 μM), suggesting that bulky substituents at Position 5 enhance kinase binding.
Research Findings and Implications
Structural and Crystallographic Insights
- Crystal Packing : The bis-thiadiazole derivative () adopts a butterfly conformation with near-planar thiadiazole and phenyl rings, stabilized by π-π stacking and C–H···S interactions. This conformation is critical for solid-state stability .
- Bond Lengths : Thiadiazole rings in analogs exhibit S–N (1.62–1.65 Å) and C–S (1.74–1.78 Å) bond lengths consistent with aromatic character, as confirmed by X-ray diffraction .
Biological Activity
N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. This class has garnered attention for its diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H18N4O2S3
- Molecular Weight : 414.54 g/mol
This compound features a thiadiazole ring which is known to enhance biological activity through various mechanisms.
1. Anticancer Activity
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : A review on thiadiazole derivatives highlighted that certain compounds possess IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer) .
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to disrupt microtubule dynamics and induce apoptosis in cancer cells. For example, docking studies have shown strong interactions with tubulin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 0.28 |
| Compound B | HCT116 | 3.29 |
| Compound C | H460 | 10.0 |
2. Antifungal Activity
This compound has also been evaluated for its antifungal properties:
- Activity Against Pathogens : Studies have shown that thiadiazole derivatives exhibit potent antifungal activities against pathogens like Phytophthora infestans and Fusarium oxysporum with EC50 values significantly lower than those of standard antifungals .
| Compound | Pathogen | EC50 (µg/mL) |
|---|---|---|
| Compound D | P. infestans | 3.43 |
| Compound E | F. oxysporum | 50 |
3. Antibacterial Activity
The antibacterial potential of this compound has also been explored:
- Broad-Spectrum Activity : Thiadiazole derivatives have demonstrated moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria . Research has indicated effective inhibition against Staphylococcus aureus and Escherichia coli.
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound F | S. aureus | 15 µg/mL |
| Compound G | E. coli | 20 µg/mL |
Case Studies
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Study on Anticancer Activity : A study synthesized a series of thiadiazole derivatives and evaluated their cytotoxic effects on multiple cancer cell lines. The most potent derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells .
- Antifungal Evaluation : Another research effort highlighted the antifungal efficacy of a novel thiadiazole derivative against P. infestans, demonstrating superior activity compared to conventional treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
